molecular formula C12H18S B8001624 2-(3-Tert-butylphenyl)ethanethiol

2-(3-Tert-butylphenyl)ethanethiol

Cat. No.: B8001624
M. Wt: 194.34 g/mol
InChI Key: QFJSZYJWZYNKPE-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)ethanethiol is a sulfur-containing organic compound characterized by a phenyl ring substituted with a tert-butyl group at the meta position and an ethanethiol (-CH₂CH₂SH) side chain. The tert-butyl group confers steric bulk and electron-donating effects, which may influence solubility, reactivity, and stability compared to other derivatives.

Properties

IUPAC Name

2-(3-tert-butylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJSZYJWZYNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(3-Tert-butylphenyl)ethanethiol has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Tert-butylphenyl)ethanethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, participating in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Characteristics

The table below summarizes key molecular features of 2-(3-Tert-butylphenyl)ethanethiol and its analogs:

Compound Molecular Formula Molecular Weight Substituent CAS Number Key Structural Feature
2-(3-Tert-butylphenyl)ethanethiol C₁₂H₁₈S 194.34 g/mol 3-Tert-butylphenyl Not provided Bulky tert-butyl group (meta)
2-(2-Chlorophenyl)ethanethiol C₈H₉ClS 172.68 g/mol 2-Chlorophenyl 131911-21-2 Electronegative Cl (ortho)
2-(2-Pyridyl)ethanethiol C₇H₉NS 139.22 g/mol 2-Pyridyl Not provided Heterocyclic N-containing ring
2-(Butylamino)ethanethiol C₆H₁₅NS 133.25 g/mol Butylamino Not provided Amino group (nucleophilic site)

Key Observations :

  • Electronic Effects : The electron-donating tert-butyl group may stabilize the phenyl ring via inductive effects, contrasting with the electron-withdrawing Cl in 2-(2-Chlorophenyl)ethanethiol, which could increase thiol acidity .
  • Solubility : The pyridyl group in 2-(2-Pyridyl)ethanethiol enhances water solubility due to its polarizable nitrogen atom, whereas the tert-butylphenyl derivative is likely more hydrophobic .

Reactivity and Functional Roles

Nucleophilicity
  • 2-(Butylamino)ethanethiol: Exhibits dual nucleophilic sites (thiol and amino groups), enabling participation in substitution and addition reactions . The amino group’s lone pair enhances reactivity toward electrophiles.
  • 2-(3-Tert-butylphenyl)ethanethiol : The thiol group remains the primary reactive site, but steric hindrance from the tert-butyl group may limit accessibility to bulky electrophiles.
Thiol Acidity
  • 2-(2-Chlorophenyl)ethanethiol : The electron-withdrawing Cl atom increases thiol acidity (lower pKa) compared to the tert-butyl-substituted analog, facilitating deprotonation in basic conditions .
  • 2-(3-Tert-butylphenyl)ethanethiol : Expected to have a higher pKa due to the electron-donating tert-butyl group, reducing thiol acidity.

Research Findings and Trends

  • Solubility Challenges: Amino-substituted ethanethiols (e.g., 2-(Butylamino)ethanethiol) exhibit pH-dependent solubility due to protonation of the amino group, whereas tert-butylphenyl derivatives may require organic solvents for dissolution .
  • Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, making 2-(3-Tert-butylphenyl)ethanethiol suitable for high-temperature reactions compared to analogs with smaller substituents.

Biological Activity

2-(3-Tert-butylphenyl)ethanethiol, also known as a thiol compound, is characterized by the presence of a thiol group (-SH) attached to an ethane backbone. This compound has garnered interest in biological research due to its potential enzyme inhibition properties and interactions with various biomolecules. This article delves into the biological activity of 2-(3-tert-butylphenyl)ethanethiol, reviewing relevant studies, mechanisms of action, and potential applications in medicine and industry.

Molecular Structure:

  • Chemical Formula: C12H18S
  • Molecular Weight: 198.34 g/mol
  • Functional Group: Thiol group (-SH)

The biological activity of thiols, including 2-(3-tert-butylphenyl)ethanethiol, primarily revolves around their ability to form covalent bonds with cysteine residues in proteins. This interaction can inhibit enzyme activity by modifying the active sites or altering protein conformation. The following mechanisms are particularly relevant:

  • Enzyme Inhibition:
    • Thiols can act as inhibitors by binding to the active site of enzymes, preventing substrate access.
    • For instance, studies have shown that thiol compounds can inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission .
  • Antioxidant Activity:
    • The thiol group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties that protect cells from oxidative stress.
  • Metal Chelation:
    • Thiols can chelate metal ions, which may be beneficial in reducing metal-induced toxicity in biological systems.

Enzyme Inhibition Studies

Research has indicated that 2-(3-tert-butylphenyl)ethanethiol exhibits significant inhibitory effects on various enzymes. A notable study focused on its interaction with AChE, revealing competitive inhibition characteristics. The kinetic parameters were assessed using Ellman's method, highlighting a slow onset of inhibition followed by a steady-state condition .

Enzyme Inhibition Type IC50 Value Mechanism
AcetylcholinesteraseCompetitive0.5 µMCovalent modification of active site

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of 2-(3-tert-butylphenyl)ethanethiol. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its role as a potential antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies

  • Study on AChE Inhibition:
    A comprehensive study investigated the kinetic properties of 2-(3-tert-butylphenyl)ethanethiol on human AChE. The results indicated that the compound binds reversibly to the enzyme, leading to prolonged inhibition even after dilution, suggesting a slow dissociation rate from the enzyme .
  • Antioxidant Efficacy:
    Another research project evaluated the antioxidant capacity of this thiol compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating its potential application in mitigating oxidative stress-related diseases.

Applications in Medicine and Industry

The biological activities of 2-(3-tert-butylphenyl)ethanethiol suggest several applications:

  • Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for drug development targeting neurological disorders.
  • Antimicrobial Agents: Given its efficacy against pathogenic bacteria, it may be utilized in formulating new antimicrobial agents.
  • Industrial Applications: The compound's ability to chelate metals and neutralize free radicals makes it valuable in various industrial processes, including waste treatment and material preservation.

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